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Compound of Interest

2-Amino-4-nitro-5-methoxybenzoic
Acid

Cat. No.: B112209

Compound Name:

An In-depth Technical Guide on the Potential Applications of 2-Amino-4-nitro-5-
methoxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development
Professionals

This technical guide explores the potential of 2-Amino-4-nitro-5-methoxybenzoic acid as a
valuable scaffold in medicinal chemistry. While direct research on this specific molecule is
limited, its structural similarity to key intermediates in the synthesis of targeted therapies
provides a strong basis for its potential applications. This document outlines its predicted
physicochemical properties, proposes synthetic pathways for its utilization, and discusses its
potential role in the development of novel therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectral Data

Quantitative data for 2-Amino-4-nitro-5-methoxybenzoic acid is not extensively available in
public databases. The following table presents known and predicted data for the compound.
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Property Value Source

CAS Number 196194-99-7 [11[2]

Molecular Formula CsHsN20s [1][2]

Molecular Weight 212.16 g/mol [11[2]

Boiling Point 470.8 °C at 760 mmHg [1]

Density 1.514 g/cm3 [1]

Flash Point 238.5°C [1]

Appearance Predicted: Yellow to orange Inferred from analogous
solid compounds

Synthetic Utility and Potential Applications

2-Amino-4-nitro-5-methoxybenzoic acid is a highly functionalized aromatic compound that
can serve as a key starting material in multi-step organic synthesis. The presence of an amino,
a methoxy, a nitro, and a carboxylic acid group offers multiple reaction sites for chemical
modifications. This functional group arrangement makes it an attractive scaffold for constructing
diverse molecular architectures, particularly heterocyclic systems of medicinal importance.

A primary potential application of this compound is in the synthesis of quinazoline-based kinase
inhibitors. The closely related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known
precursor in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor
receptor (EGFR) tyrosine kinase.[3][4][5] Gefitinib is a crucial therapeutic agent in the treatment
of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4] By analogy, 2-Amino-
4-nitro-5-methoxybenzoic acid could be a key building block for similar quinazolinone-based
inhibitors.

The proposed synthetic utility involves a multi-step process where the nitro group is reduced,
and the resulting diamine is cyclized to form the quinazolinone core.

Logical Workflow for Drug Discovery
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The following diagram illustrates a logical workflow for the utilization of 2-Amino-4-nitro-5-
methoxybenzoic acid in a drug discovery program, leading to the synthesis of a potential
guinazolinone-based kinase inhibitor.

2-Amino-4-nitro- Reduction of 2,4-Diamino- Cyclization with 6-Methoxy-7-amino- i e Potential Kinase
5-methoxybenzoic acid Nitro Group 5-methoxybenzoic acid Formamide quinazolin-4(3H)-one piing Inhibitor

Click to download full resolution via product page

Caption: A logical workflow for the utilization of 2-Amino-4-nitro-5-methoxybenzoic acid in a
drug discovery program.

Experimental Protocols

The following are proposed experimental protocols for key transformations of 2-Amino-4-nitro-
5-methoxybenzoic acid, adapted from methodologies for analogous compounds.

Step 1: Reduction of the Nitro Group

A crucial step is the selective reduction of the nitro group to an amine, yielding a diamino
benzoic acid derivative. This transformation is critical for the subsequent cyclization to form a
qguinazolinone ring system. A common and effective method for this reduction is the use of
tin(Il) chloride in an acidic medium.[3]
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Parameter

Description

Starting Material

2-Amino-4-nitro-5-methoxybenzoic acid

Reagents

Tin(ll) chloride dihydrate (SnClz-2H20),
Concentrated hydrochloric acid (HCI), Ethanol

Procedure

1. Suspend 2-Amino-4-nitro-5-methoxybenzoic
acid (1.0 eq) in ethanol in a round-bottom flask.
2. Add a solution of tin(ll) chloride dihydrate
(3.0-4.0 eq) in concentrated hydrochloric acid. 3.
Heat the reaction mixture to reflux
(approximately 80-90 °C) and maintain for 2-4
hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC). 4. After
completion, cool the reaction mixture to room
temperature. 5. Carefully neutralize the acidic
solution with a sodium hydroxide solution until
the pH is basic (pH 8-9). 6. Extract the aqueous
layer with ethyl acetate. 7. Combine the organic
layers, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure to

yield 2,4-Diamino-5-methoxybenzoic acid.

Purification

The crude product can be purified by

recrystallization or column chromatography.

Step 2: Synthesis of the Quinazolinone Core

This step involves the cyclization of the resulting diamino benzoic acid with a one-carbon

source, such as formamide, to construct the quinazolinone core.[4]
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Parameter Description

Starting Material 2,4-Diamino-5-methoxybenzoic acid

Formamide, Ammonium formate (optional, as a
Reagents
catalyst)

1. In a round-bottom flask, heat a mixture of 2,4-
Diamino-5-methoxybenzoic acid (1.0 eq) and
formamide (excess) to reflux (approximately
180-200 °C). 2. Maintain the reaction at this
temperature for 4-6 hours, monitoring by TLC. 3.

Procedure After the reaction is complete, cool the mixture
to room temperature. 4. Add water to the
reaction mixture to precipitate the product. 5.
Collect the solid by filtration, wash with water,
and dry under vacuum to obtain 7-Amino-6-

methoxyquinazolin-4(3H)-one.

The product can be further purified by
Purification recrystallization from a suitable solvent like

ethanol or isopropanol.

Potential Pharmacological Target: EGFR Signaling
Pathway

Given that derivatives of the analogous benzonitrile are potent EGFR inhibitors, it is plausible
that compounds synthesized from 2-Amino-4-nitro-5-methoxybenzoic acid would also target
the EGFR signaling pathway. This pathway is crucial in cell proliferation, survival, and
differentiation, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which
is a key target for the development of cancer therapeutics.
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Caption: A simplified diagram of the EGFR signaling pathway and the site of action for a
potential quinazolinone-based inhibitor.
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Conclusion

2-Amino-4-nitro-5-methoxybenzoic acid represents a promising, yet underexplored, scaffold
for the synthesis of medicinally relevant compounds. Its structural features suggest a significant
potential as a precursor for quinazolinone-based kinase inhibitors, analogous to the established
role of similar benzonitrile derivatives in the synthesis of drugs like Gefitinib. The proposed
synthetic routes and workflows in this guide provide a foundational framework for researchers
to explore the derivatization of this compound and to evaluate its potential in developing novel
targeted therapies. Further investigation into the synthesis and biological activity of its
derivatives is warranted to fully elucidate its value in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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